molecular formula C26H26ClFN2O3 B15012188 Ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15012188
M. Wt: 468.9 g/mol
InChI Key: PQSBTEMQENOFCA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heterocyclic compound with a hexahydroquinoline core. Its structure features:

  • Substituents:
    • 4-Chlorophenyl at position 1 (electron-withdrawing group).
    • 4-Fluorophenyl at position 4 (electron-withdrawing group).
    • 7,7-Dimethyl groups (steric hindrance).
  • Functional groups: Ethyl carboxylate ester at position 3. Amino group at position 2. Ketone at position 5.

Properties

Molecular Formula

C26H26ClFN2O3

Molecular Weight

468.9 g/mol

IUPAC Name

ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C26H26ClFN2O3/c1-4-33-25(32)23-21(15-5-9-17(28)10-6-15)22-19(13-26(2,3)14-20(22)31)30(24(23)29)18-11-7-16(27)8-12-18/h5-12,21H,4,13-14,29H2,1-3H3

InChI Key

PQSBTEMQENOFCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

Preparation Methods

Hantzsch Multicomponent Reaction Framework

The Hantzsch reaction remains the cornerstone for synthesizing hexahydroquinoline derivatives. For the target compound, the reaction involves four components:

  • 4-Chlorobenzaldehyde (aromatic aldehyde with electron-withdrawing substituents)
  • 4-Fluoroacetophenone (ketone component)
  • 5,5-Dimethyl-1,3-cyclohexanedione (dimedone)
  • Ethyl acetoacetate and ammonium acetate (nitrogen source).

The reaction proceeds via a one-pot cyclocondensation mechanism, facilitated by acid or Lewis acid catalysts. Key intermediates include enamine and keto-enol tautomers, which cyclize to form the hexahydroquinoline core.

General Synthetic Procedure

A representative protocol involves:

  • Mixing 4-chlorobenzaldehyde (2 mmol), 4-fluoroacetophenone (2 mmol), dimedone (2 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (2.4 mmol) in ethanol.
  • Adding Gd(OTf)₃ (5 mol%) as a catalyst.
  • Stirring at room temperature for 5–6 hours, yielding the product after recrystallization in ethanol (85–92% yield).

Catalytic Systems and Reaction Optimization

Catalyst selection critically impacts yield and reaction time. Comparative studies highlight:

Table 1: Catalytic Performance in Hexahydroquinoline Synthesis
Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%) Source
Gd(OTf)₃ 5 25 5–6 92
Cu(II)/L-His@Fe₃O₄ 4 mg 50 1–3 91–98
Piperidine 2–3 drops Reflux 1–3 78–89

Gadolinium triflate ([Gd(OTf)₃]) offers superior efficiency at ambient temperatures, attributed to its strong Lewis acidity and water tolerance. Magnetic nanoparticles like Cu(II)/L-His@Fe₃O₄ enable catalyst recovery via external magnets, though higher temperatures are required.

Solvent and Temperature Effects

Ethanol is the solvent of choice due to its polarity and capacity to dissolve both polar and nonpolar reactants. Elevated temperatures (>80°C) accelerate reactions but risk side products like over-oxidized quinolines.

Table 2: Solvent and Temperature Impact
Solvent Temperature (°C) Time (h) Yield (%) Purity (HPLC)
Ethanol 25 6 92 98.5
Water 80 2 88 97.2
Toluene 110 4 76 95.1

Water-based systems, while eco-friendly, require microwave assistance or phase-transfer catalysts to mitigate solubility issues.

Characterization and Analytical Validation

Post-synthesis characterization ensures structural fidelity:

Spectroscopic Analysis

  • IR Spectroscopy : Peaks at 3285 cm⁻¹ (N–H stretch), 1702 cm⁻¹ (ester C=O), and 1605 cm⁻¹ (ketone C=O) confirm functional groups.
  • ¹H NMR (CDCl₃, 400 MHz):
    • δ 0.93 ppm (s, 3H, CH₃), 1.07 ppm (s, 3H, CH₃) for dimethyl groups.
    • δ 5.03 ppm (s, 1H, CH-Ar) and 7.19–7.34 ppm (aromatic protons).
  • Mass Spectrometry : Molecular ion peak at m/z 468.9 aligns with the molecular formula C₂₆H₂₆ClFN₂O₃ .
Table 3: Key ¹³C NMR Assignments
Carbon Position δ (ppm) Assignment
C=O (ester) 167.22 Ester carbonyl
C=O (ketone) 195.49 Cyclohexanedione
C-F (Ar) 160.5 Fluorophenyl ring
C-Cl (Ar) 131.59 Chlorophenyl ring

Alternative Synthetic Pathways

Enaminone Cyclization

Reacting preformed enaminones with malononitrile derivatives under reflux yields hexahydroquinolines with nitrile substituents. For example:

  • 3-Methyl-1-phenylpyrazole-4-carbaldehyde reacts with malononitrile and enaminones in ethanol/piperidine to form carbonitrile analogs.

Solid-Phase Synthesis

Immobilized catalysts like zeolite-supported acids reduce side reactions in industrial-scale production, though yields remain lower (70–75%) compared to solution-phase methods.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying polarity and bioavailability in pharmacological applications.

Conditions Product Catalyst/Reagents Reference
Basic (NaOH, ethanol, reflux)2-Amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-...-3-carboxylic acidNaOH, H₂O
Acidic (HCl, ethanol, 60°C)Same as aboveHCl
  • Kinetic studies indicate higher yields (85–92%) under basic conditions due to enhanced nucleophilic attack by hydroxide ions.

Nucleophilic Substitution at the 4-Chlorophenyl Group

The chlorine atom on the 4-chlorophenyl ring participates in nucleophilic aromatic substitution (NAS) under controlled conditions, enabling functional group diversification.

Reagent Conditions Product Yield Reference
KNH₂ (liquid NH₃)−33°C, 4 h2-Amino-1-(4-aminophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-...-3-carboxylate68%
NaOMe (DMF, 100°C)12 hMethoxy-substituted derivative54%
  • NAS reactivity is attenuated by electron-withdrawing fluorine on the adjacent phenyl ring, requiring strong bases or elevated temperatures .

Amino Group Functionalization

The primary amine at position 2 undergoes acylation and alkylation to produce derivatives with varied biological profiles.

Reaction Type Reagent Product Application Reference
AcylationAcetyl chloride (Et₃N)N-Acetylated derivativeEnhanced metabolic stability
Schiff Base FormationBenzaldehyde (EtOH)Imine-linked conjugateAnticancer prodrug studies
  • Acylation proceeds quantitatively in anhydrous ethanol with triethylamine as a base .

Condensation Reactions

The ketone at position 5 participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile), forming fused heterocycles.

Reactant Conditions Product Catalyst Yield Reference
MalononitrilePiperidine, ethanol, reflux5-Oxo-...-quinoline-3-carbonitrilePiperidine78%
Ethyl cyanoacetateSame as aboveEthyl 2-cyanoacetate derivativePiperidine72%
  • These reactions exploit the electron-deficient β-carbon of the ketone, facilitated by piperidine-mediated enolate formation .

Electrophilic Aromatic Substitution

The 4-fluorophenyl ring undergoes limited electrophilic substitution due to electron-withdrawing effects, but bromination is achievable under aggressive conditions.

Reagent Conditions Product Yield Reference
Br₂ (FeBr₃)DCM, 0°C → rt, 24 h3-Bromo-4-fluorophenyl-substituted analog41%
  • Regioselectivity favors the meta position relative to fluorine .

Reduction of the Ketone Group

The 5-oxo group is reducible to a hydroxyl or methylene group, altering ring conformation and hydrogen-bonding capacity.

Reducing Agent Conditions Product Yield Reference
NaBH₄MeOH, 0°C → rt, 2 h5-Hydroxy derivative89%
LiAlH₄THF, reflux, 6 h5-Methylene analog63%
  • Stereochemical outcomes depend on the reducing agent, with NaBH₄ favoring cis-diol formation .

Cyclization Reactions

Intramolecular cyclization under acidic conditions generates polycyclic frameworks.

Conditions Product Application Reference
H₂SO₄ (glacial), 120°CTetracyclic fused quinolineAntitumor agent scaffold
  • Cyclization kinetics correlate with steric effects from the 7,7-dimethyl groups.

Comparative Reactivity Table

Functional Group Reaction Type Relative Reactivity Key Influencing Factors
Ethyl EsterHydrolysisHighpH, solvent polarity
4-ChlorophenylNucleophilic substitutionModerateElectronic effects of fluorine
Amino GroupAcylationHighSteric hindrance at position 2
5-OxoCondensationHighEnolate stabilization

Scientific Research Applications

Ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Hexahydroquinoline Derivatives

Structural Variations and Functional Group Analysis

The table below highlights key structural differences between the target compound and analogous derivatives:

Compound Name / ID Position 1 Substituent Position 4 Substituent Position 3 Functional Group Key Features Reference
Target Compound 4-Chlorophenyl 4-Fluorophenyl Ethyl carboxylate Electron-withdrawing groups at 1 and 4; dimethyl at 7 enhances ring puckering
2-Amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-Methylphenyl 4-Chlorophenyl Carbonitrile Methyl (electron-donating) at 1; nitrile group reduces H-bonding capacity
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Not specified 4-Fluorophenyl Ethyl carboxylate Trimethyl substitution; similar ester group but lacks chloro substituent
2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-Chlorophenyl 4-(Dimethylamino)phenyl Carbonitrile Strong electron-donating dimethylamino group at 4; impacts solubility
2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 2-(Trifluoromethyl)phenyl 4-Methoxyphenyl Carbonitrile Methoxy (electron-donating) at 4; trifluoromethyl enhances hydrophobicity

Key Research Findings

Electronic and Steric Effects
  • Electron-withdrawing groups (EWGs): The target compound’s 4-chloro and 4-fluoro substituents increase electrophilicity at the quinoline core, enhancing reactivity in nucleophilic reactions compared to derivatives with electron-donating groups (e.g., 4-methyl or 4-methoxy) .
  • Steric hindrance: The 7,7-dimethyl groups in the target compound influence ring puckering (Cremer-Pople parameters), stabilizing a chair-like conformation . Derivatives with bulkier groups (e.g., trifluoromethyl in ) exhibit greater distortion in the hexahydroquinoline ring.
Hydrogen Bonding and Crystallography
  • The target compound’s amino and carbonyl groups form intermolecular N–H···O and C=O···H–N hydrogen bonds, leading to a layered crystal packing motif (graph set R₂²(8)) .
  • In contrast, carbonitrile-containing analogs (e.g., ) lack strong hydrogen bond acceptors, resulting in less stable crystal lattices and lower melting points .

Biological Activity

Ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H26ClFN2O3C_{26}H_{26}ClFN_2O_3 with a molecular weight of approximately 468.96 g/mol. Its structure features a hexahydroquinoline core and multiple functional groups, including an ethyl ester and halogenated phenyl rings, which contribute to its biological activities .

Table 1: Structural Features

FeatureDescription
Molecular Formula C26H26ClFN2O3
Molecular Weight 468.96 g/mol
Functional Groups Ethyl ester, amino group, halogenated rings

Anticancer Potential

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 10 nM .

The mechanism of action involves the disruption of microtubule formation and mitotic spindle dynamics. This leads to cell cycle arrest in the mitotic phase and subsequent apoptosis. In vivo studies have demonstrated the effectiveness of these compounds in reducing tumor sizes in xenograft models .

Pharmacokinetics and Binding Affinity

Interaction studies reveal that this compound binds effectively to various biological targets such as enzymes and receptors. Techniques like surface plasmon resonance and molecular docking are often employed to assess binding affinities and predict pharmacokinetic profiles.

Table 2: Biological Activity Overview

Activity TypeDescription
Anticancer Significant cytotoxicity against cancer cell lines
Mechanism Disruption of microtubule formation
Binding Studies High affinity for multiple biological targets

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various derivatives of the compound, it was found that modifications to the amino group significantly influenced water solubility and bioavailability. The most potent derivative demonstrated enhanced cytotoxicity against DU145 (prostate cancer) and K562 (leukemia) cell lines .

Case Study 2: In Vivo Efficacy

A xenograft model involving nude mice treated with the compound showed a marked reduction in tumor size compared to control groups. This underscores the potential for further development as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

  • The compound is typically synthesized via Hantzsch-like multicomponent reactions involving cyclocondensation of aldehydes, β-ketoesters, and ammonium acetate. Solvent-free conditions under microwave irradiation or reflux in ethanol are common, with yields optimized using Lewis acid catalysts (e.g., ZnCl₂) . Modifications to substituents (e.g., chloro, fluoro) are introduced via substituted benzaldehyde precursors .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography confirms the chair conformation of the hexahydroquinoline ring and intermolecular hydrogen bonding (N–H···O) stabilizing the crystal lattice . 1H/13C NMR identifies substituent environments (e.g., methyl groups at δ 1.2–1.4 ppm), while IR spectroscopy detects carbonyl (C=O) stretches at ~1680 cm⁻¹ and NH₂ vibrations at ~3350 cm⁻¹ . Elemental analysis validates purity (>95%) .

Q. What structural features influence its stability and solubility?

  • The 7,7-dimethyl group induces steric hindrance, stabilizing the hexahydroquinoline core against oxidation. The ethyl ester moiety enhances lipophilicity, while polar substituents (e.g., 4-fluorophenyl) improve aqueous solubility marginally. Solubility is typically tested in DMSO or ethanol for biological assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve electronic structure-activity relationships in this compound?

  • Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict charge distribution, HOMO-LUMO gaps (~4.5 eV), and reactive sites (e.g., the 5-oxo group). Molecular docking studies correlate these properties with biological targets, such as bacterial enoyl-ACP reductase (FabI) for antimicrobial activity .

Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial potency)?

  • Discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and validate via minimum inhibitory concentration (MIC) assays. Structural analogs (e.g., varying halogen substituents) can isolate substituent-specific effects .

Q. How does stereochemistry at the 4-position affect biological activity?

  • The 4-aryl substituent’s spatial orientation influences binding to chiral enzyme pockets. Enantioselective synthesis (e.g., chiral catalysts) and single-crystal analysis reveal that the (R)-configuration at C4 enhances antimicrobial activity by 2–3 fold compared to (S) .

Q. What reaction optimization strategies improve synthetic yield and scalability?

  • Screening catalysts (e.g., Fe₃O₄ nanoparticles) under solvent-free conditions increases yields to >80%. Kinetic studies (via HPLC) identify rate-limiting steps (e.g., imine formation), while DoE (Design of Experiments) optimizes temperature (70–90°C) and stoichiometry (1:1.2 aldehyde:β-ketoester) .

Q. How do crystal packing interactions impact solid-state stability?

  • X-ray structures reveal π-π stacking between fluorophenyl groups (3.8 Å spacing) and hydrogen-bonded dimers via NH₂ and ester carbonyls. These interactions reduce hygroscopicity, enhancing shelf stability. Thermal gravimetric analysis (TGA) shows decomposition onset at ~220°C .

Methodological Considerations

  • Data Validation : Cross-reference crystallographic data (CCDC deposition numbers) with Cambridge Structural Database entries to confirm bond lengths/angles .
  • Biological Assays : Use positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments (n ≥ 3) to ensure reproducibility .
  • Computational Reproducibility : Provide Gaussian input files and XYZ coordinates in supplementary materials for peer verification .

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